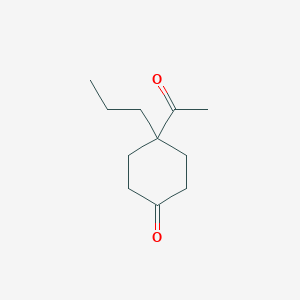
4-Acetyl-4-propylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-4-propylcyclohexan-1-one: is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with an acetyl group at the 4-position and a propyl group at the same position. The molecular formula of this compound is C11H20O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4-propylcyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Cyclohexane is treated with acetyl chloride and aluminum chloride.
- The reaction mixture is stirred at a low temperature to prevent side reactions.
- The product is then purified through distillation or recrystallization.
Another method involves the oxidation of 4-propylcyclohexanol to form the ketone. This can be done using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of heterogeneous catalysts and automated reactors can optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-4-propylcyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and pain perception .
Comparison with Similar Compounds
4-Acetyl-4-propylcyclohexan-1-one can be compared with other cyclohexanone derivatives:
Cyclohexanone: A simpler ketone with a similar ring structure but without the acetyl and propyl groups.
4-Methylcyclohexanone: Similar structure but with a methyl group instead of a propyl group.
4-Ethylcyclohexanone: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
76921-64-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-acetyl-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-6-11(9(2)12)7-4-10(13)5-8-11/h3-8H2,1-2H3 |
InChI Key |
JPCWHJLFXWFUSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(=O)CC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















